Cas no 3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-)

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- structure
3321-10-6 structure
Product Name:Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
CAS No:3321-10-6
MF:C37H36N4O2
MW:568.707348823547
CID:311873
PubChem ID:76836
Update Time:2025-04-19

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
    • (6E,6'E)-6,6'-{(phenylmethanediyl)bis[(2,5-dimethylbenzene-4,1-diyl)(1E)hydrazin-2-yl-1-ylidene]}bis(4-methylcyclohexa-2,4-dien-1-one)
    • 2,2'-(Benzylidenebis((2,5-dimethyl-4,1-phenylene)azo))bis(p-cresol)
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(4-methyl-
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)azo))bis(4-methyl-
    • SCHEMBL9064394
    • NS00049539
    • 3321-10-6
    • EINECS 222-028-4
    • Phenol, 2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
    • Inchi: 1S/C37H36N4O2/c1-22-12-14-35(42)33(16-22)40-38-31-20-24(3)29(18-26(31)5)37(28-10-8-7-9-11-28)30-19-27(6)32(21-25(30)4)39-41-34-17-23(2)13-15-36(34)43/h7-21,37,42-43H,1-6H3/b40-38+,41-39+
    • InChI Key: ZTGVOCXFTQXPGJ-QYGUTFKISA-N
    • SMILES: OC1=CC=C(C)C=C1/N=N/C1=CC(C)=C(C=C1C)C(C1C=CC=CC=1)C1C=C(C)C(=CC=1C)/N=N/C1C(=CC=C(C)C=1)O

Computed Properties

  • Exact Mass: 568.28408
  • Monoisotopic Mass: 568.28382640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 7
  • Complexity: 856
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.3
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • PSA: 89.9
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited